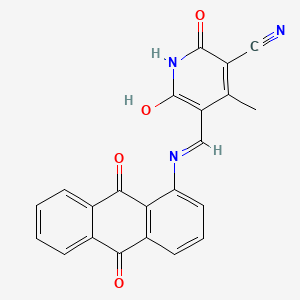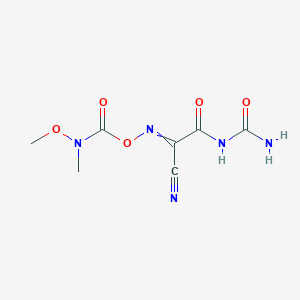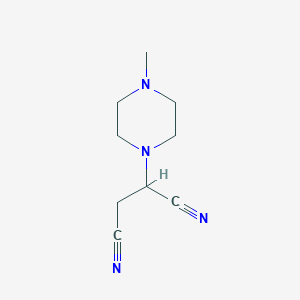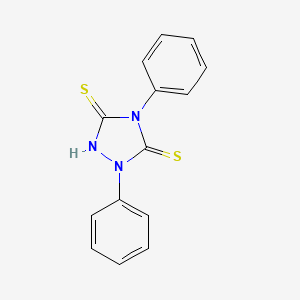
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione can be synthesized through a reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature . The formation of the compound is confirmed by NMR, IR, and ESI-MS analysis .
Industrial Production Methods
These methods enhance the utility of the compound in organic synthesis and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Cycloaddition: It participates in Diels-Alder reactions as a dienophile, forming stable adducts under mild conditions.
Common Reagents and Conditions
Oxidation: PTAD is commonly used as an oxidizing agent.
Cycloaddition: The reactions typically occur at room temperature and may involve various dienes.
Major Products
Scientific Research Applications
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Medicinal Chemistry: It exhibits significant acetylcholinesterase inhibitory activity, making it a potential candidate for drug design.
Antioxidant Activity: The compound shows noteworthy free radical scavenging activity.
Materials Science: It can be used in the synthesis of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione involves its interaction with molecular targets such as acetylcholinesterase. The compound inhibits the enzyme by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition is supported by molecular docking studies and chemoinformatics analysis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolidine-3-thione: Similar in structure but lacks the diphenyl groups.
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
Uniqueness
1,4-Diphenyl-1,2,4-triazolidine-3,5-dithione is unique due to its dual phenyl groups, which enhance its biological activity and chemical stability compared to other 1,2,4-triazolidine derivatives .
Properties
CAS No. |
67219-40-3 |
|---|---|
Molecular Formula |
C14H11N3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1,4-diphenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C14H11N3S2/c18-13-15-17(12-9-5-2-6-10-12)14(19)16(13)11-7-3-1-4-8-11/h1-10H,(H,15,18) |
InChI Key |
WGYJKWIYUOEPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)NN(C2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


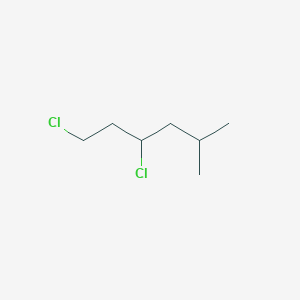
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
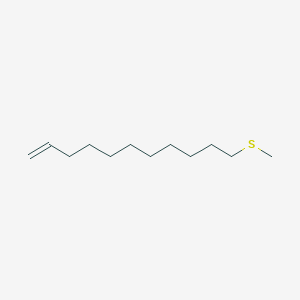
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)

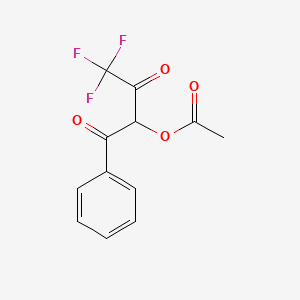
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
